Regioisomeric Methoxy Position: 3-Methoxy vs. 2-Methoxy Impact on Pharmacological Profile
The patent explicitly defines Ar2 as optionally substituted phenyl, listing 3-methoxy-phenyl and 2-methoxy-phenyl as distinct embodiments, implying that regioisomeric substitution alone produces differentiable receptor modulation [1]. The regioisomer N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-77-7) is cataloged separately by chemical suppliers, confirming it is treated as a distinct chemical entity rather than an interchangeable analog . Although target-specific EC50 values are not publicly disclosed for either compound, the patent's SAR logic indicates that the 3-methoxy orientation was deliberately chosen over the 2-methoxy variant for specific pharmacological advantages, making the target compound a discrete selection within the α7 nAChR PAM program [1]. Quantitative head-to-head functional data remain proprietary.
| Evidence Dimension | Regioisomeric substitution pattern (Ar2 methoxy position) |
|---|---|
| Target Compound Data | 3-methoxyphenyl substituent (CAS 483993-54-0) |
| Comparator Or Baseline | 2-methoxyphenyl substituent (CAS 483993-77-7) |
| Quantified Difference | Positional isomer; functional difference not publicly quantified |
| Conditions | Inferred from patent SAR disclosure (US 7,981,914) and commercial catalog differentiation |
Why This Matters
Procurement of the 3-methoxy isomer ensures alignment with the originally intended pharmacological design, avoiding a regioisomer that may exhibit divergent α7 nAChR modulation.
- [1] Du Bois, D. J., ElWorthy, T. R., Maag, H., & Sahdeo, S. (2011). Tetrazole-substituted aryl amide derivatives and uses thereof. U.S. Patent No. 7,981,914. Washington, DC: U.S. Patent and Trademark Office. View Source
